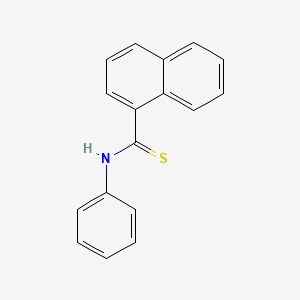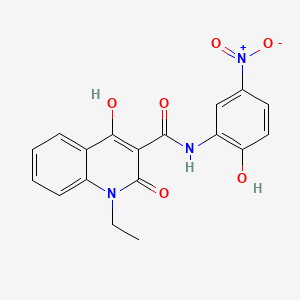![molecular formula C8H11NS B12009205 2-[2-(Methylsulfanyl)ethyl]pyridine CAS No. 14143-85-2](/img/structure/B12009205.png)
2-[2-(Methylsulfanyl)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Methylsulfanyl)ethyl]pyridine: is an organic compound with the molecular formula C8H11NS It is characterized by the presence of a pyridine ring substituted with a 2-(methylsulfanyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Methylsulfanyl)ethyl]pyridine typically involves the alkylation of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with 2-chloroethyl methyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-[2-(Methylsulfanyl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
2-[2-(Methylsulfanyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but the compound’s ability to interact with sulfur-containing functional groups is a key factor in its activity.
類似化合物との比較
- 2-(2-{[2-(2-pyridinyl)ethyl]sulfanyl}ethyl)pyridine
- 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
- 2-[2-(methylsulfinyl)ethyl]pyridine, perchlorate salt
Comparison: 2-[2-(Methylsulfanyl)ethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of the methylsulfanyl group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions.
特性
CAS番号 |
14143-85-2 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
2-(2-methylsulfanylethyl)pyridine |
InChI |
InChI=1S/C8H11NS/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 |
InChIキー |
JNGRYGVAABZSGA-UHFFFAOYSA-N |
正規SMILES |
CSCCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)

![2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009176.png)
![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)

![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)
![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)

